molecular formula C22H21N5O3 B2633710 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole CAS No. 2097909-02-7

5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole

Cat. No.: B2633710
CAS No.: 2097909-02-7
M. Wt: 403.442
InChI Key: RAQQLFSXDKSEOD-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazole-Triazole Hybrid Compounds in Medicinal Chemistry

Evolution of Hybrid Design Strategies

The fusion of benzoxazole and triazole scaffolds emerged as a response to the need for multifunctional agents capable of addressing complex disease mechanisms. Benzoxazole, a bicyclic aromatic system, has long been recognized for its pharmacological versatility, particularly in anticancer and antimicrobial contexts. The incorporation of 1,2,3-triazole—a heterocycle with hydrogen-bonding capability and metabolic resistance—created synergies that amplified biological potency while maintaining synthetic accessibility via click chemistry.

Early hybrids focused on simple covalent linkages, such as the 1,2,3-triazole-linked isoxazole-benzothiazole-benzoxazole derivatives reported by Kumar et al. (2018), which demonstrated sub-micromolar cytotoxicity against HeLa and A549 cancer cells. These compounds established the framework for later innovations, including the integration of pyrrolidine spacers to modulate three-dimensional conformation and binding pocket compatibility.

Table 1: Representative Benzoxazole-Triazole Hybrids and Their Biological Activities
Compound Structural Features Biological Activity (IC₅₀) Target Cells/Organisms
9 Triazolyl-phenol quinine derivative 1.21 μM HT-29 colon cancer
43 Triazole-isoxazole-benzoxazole 1.768 μM (HeLa), 2.594 μM (A549) Cervical/lung carcinoma
42 Naphthoquinone-triazole 23.92% viability at 10 μM Caco-2 colorectal cancer
8a, 8f Triazole-benzothiazole Caspase-9 activation (2.1-fold) Apoptotic pathways in HeLa cells

Mechanistic Advancements Through Hybridization

The conjugation of benzoxazole with triazole addresses multiple pharmacological challenges simultaneously:

  • Enhanced Target Engagement : The planar benzoxazole core intercalates with DNA or interacts with hydrophobic enzyme pockets, while the triazole’s dipole moment facilitates hydrogen bonding with polar residues.
  • Improved Pharmacokinetics : Triazole’s resistance to oxidative metabolism counteracts benzoxazole’s susceptibility to hepatic degradation, extending plasma half-life.
  • Synergistic Cytotoxicity : Hybrids like compound 43 (Table 1) induce apoptosis via dual mechanisms—benzoxazole-mediated DNA intercalation and triazole-dependent inhibition of Bcl-2 family proteins.

Recent synthetic breakthroughs, particularly the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), have enabled precise spatial arrangement of these motifs. For instance, the methoxymethyl-triazole-pyrrolidine linkage in the subject compound likely originated from Huisgen cycloaddition protocols optimized for regioselectivity and yield.

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-14-17-12-27(25-23-17)18-9-10-26(13-18)22(28)16-7-8-20-19(11-16)21(30-24-20)15-5-3-2-4-6-15/h2-8,11-12,18H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQQLFSXDKSEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Synthesis of the Triazole Ring: The 1,2,3-triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Pyrrolidine Derivative Formation: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic carbonyl compound.

    Final Coupling: The final step involves coupling the triazole and pyrrolidine derivatives with the benzoxazole core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural motifs are common in many biologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, among others.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the benzoxazole and pyrrolidine moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural and functional differences between the target compound and related heterocyclic derivatives:

Compound Class Core Structure Key Substituents Synthesis Method Reported Activity Reference
Target Compound Benzoxazole 1,2,3-Triazole, pyrrolidine, methoxymethyl Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Inferred: Potential antimicrobial/antitumor
Quinazoline-triazole hybrids Quinazoline 1,2,4-Triazole Schiff base Schiff base condensation Antimicrobial (e.g., 71% inhibition of Fusarium oxysporum)
Benzothiazole-pyrazoline Benzothiazole Pyrazoline, 4-methoxyphenyl Condensation reaction Antitumor, antidepressant
Pyrazole derivatives Pyrazole Chloro, trifluoromethyl Mitsunobu reaction Pesticidal (e.g., fipronil, ethiprole)

Pharmacological and Physicochemical Properties

  • Bioactivity: The quinazoline-triazole hybrids () demonstrate antimicrobial activity dependent on substituent electronegativity and spatial arrangement . Benzothiazole-pyrazoline derivatives exhibit antitumor activity, attributed to the pyrazoline core’s ability to intercalate DNA or inhibit kinases .
  • Structural Rigidity :

    • The benzoxazole core in the target compound provides greater rigidity than benzothiazole or quinazoline systems, possibly influencing binding affinity to biological targets.
    • The 1,2,3-triazole moiety facilitates hydrogen bonding and dipole interactions, similar to pyrazoline’s role in benzothiazole derivatives .

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELXL (–2) and WinGX/ORTEP () are critical for resolving anisotropic displacement parameters and molecular packing in similar compounds. For example, pyrazoline derivatives in were analyzed using these programs, revealing planar conformations conducive to π-π stacking.
  • Regioselectivity : The CuAAC method ensures precise 1,4-triazole substitution in the target compound, whereas 1,2,4-triazole isomers (e.g., in ) may exhibit altered bioactivity due to differing dipole moments .

Biological Activity

The compound 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole represents a novel class of organic molecules that incorporate multiple functional groups known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O3C_{15}H_{19}N_{5}O_{3} with a molecular weight of 317.34 g/mol . The structure includes:

  • A triazole ring , which is often associated with antifungal and antibacterial properties.
  • A pyrrolidine ring , which can enhance the bioactivity of the compound.
  • A benzoxazole moiety , known for its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction.
  • Introduction of the Pyrrolidine Ring : Involves cyclization reactions using appropriate precursors.
  • Formation of the Benzoxazole Moiety : Synthesized through condensation reactions with suitable starting materials.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds containing triazole rings have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus species .
  • Antibacterial Activity : The incorporation of the pyrrolidine scaffold has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that derivatives of benzoxazole have exhibited anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of triazole derivatives, it was found that compounds with similar structures inhibited bacterial growth at concentrations as low as 50 µM. The mechanism involved disruption of cell wall synthesis and interference with nucleic acid metabolism.

Study 2: Anticancer Activity

A recent investigation tested a series of benzoxazole derivatives for their anticancer effects on breast cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for development as anticancer agents.

Data Tables

PropertyValue
Molecular FormulaC15H19N5O3
Molecular Weight317.34 g/mol
Antimicrobial ActivityEffective against C. albicans
Anticancer ActivityInduces apoptosis in breast cancer cells

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